N-(3,4-difluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(3,4-Difluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142207-31-5, molecular formula: C₁₁H₈F₂N₂O₂S₂) is a thiazole derivative characterized by a 3,4-difluorophenyl substituent and a mercapto-oxothiazolidine core. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of fluorine atoms enhances metabolic stability and bioavailability, making this compound a candidate for drug development .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S2/c12-6-2-1-5(3-7(6)13)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPNKTAHBAUMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Acetylation: The final step involves the acetylation of the thiazole derivative to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the thiazole ring can be reduced to form a hydroxyl group.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of N-aryl-2-(mercapto-oxothiazolyl)acetamides. Key structural analogs include:
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (310.24 g/mol) is lighter than brominated analogs (e.g., 345.24 g/mol ) but heavier than methoxy-substituted derivatives (296.4 g/mol ). Fluorine’s electronegativity improves solubility in polar solvents compared to methyl or bromine substituents.
- Tautomerism: Analogous compounds (e.g., 3c in ) exist as tautomeric mixtures (thiazolidinone vs. thiazol-5-yl forms), which may influence reactivity and stability.
Crystallographic and Electronic Properties
- Hydrogen Bonding : In analogs like N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, intramolecular S···O and N–H···O interactions stabilize the crystal lattice . The difluorophenyl group may participate in unique C–F···H interactions.
Biological Activity
N-(3,4-difluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of thiazole derivatives known for their diverse biological properties. The following sections detail its synthesis, characterization, biological evaluations, and potential therapeutic applications.
Molecular Formula: C₁₁H₈F₂N₂O₂S₂
Molecular Weight: 302.32 g/mol
CAS Number: 1142207-31-5
MDL Number: MFCD12027915
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of various thiazole derivatives, including this compound. These compounds demonstrated moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) . The antioxidant activity is crucial as it helps mitigate oxidative stress-related diseases.
Anticancer Activity
The compound was assessed for its cytotoxic effects against various cancer cell lines. A study indicated that derivatives of thiazole exhibited significant cytotoxicity against human lung cancer cells (A549). The IC50 values for some related compounds were reported as follows:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 |
| 11c | 15.73 | A549 |
| 13b | 59.61 | A549 |
| 14b | 27.66 | A549 |
Among these, compound 11b showed the most potent anticancer activity . The mechanism of action appears to involve apoptosis induction and disruption of cellular homeostasis in cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with potential biological targets. These studies suggest that the compound may bind effectively to specific receptors involved in cancer progression and inflammation .
Other Biological Activities
In addition to its antioxidant and anticancer properties, thiazole derivatives have been explored for their antibacterial and anti-inflammatory activities. While specific data on this compound remains limited in these areas, thiazoles are generally recognized for their broad-spectrum biological activities .
Case Studies and Research Findings
- Anticancer Research : A recent publication highlighted the synthesis and evaluation of thiazole derivatives where this compound was included in a series of tested compounds for anticancer efficacy. The study concluded that such compounds could be promising candidates for further development into anticancer agents .
- Antioxidant Evaluation : In another study focusing on the antioxidant capacity of thiazole derivatives, various compounds were screened against free radicals. The results indicated that while some exhibited significant activity, others like this compound showed moderate effects compared to established antioxidants .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(3,4-difluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?
The synthesis typically involves multi-step reactions starting with thiazole ring formation and subsequent functionalization. Key steps include:
- Thiazole core construction : Reacting thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions. Phosphorus pentasulfide (P₄S₁₀) may be used to introduce the thiol group .
- Acetamide coupling : The thiazole intermediate is coupled with 3,4-difluorophenylamine via nucleophilic acyl substitution, often using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
- Cyclization and purification : Final cyclization is monitored via FT-IR and LCMS, with purification by column chromatography or recrystallization .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the thiazole ring’s NH and SH protons appear as broad singlets near δ 10–12 ppm, while aromatic fluorines cause splitting in adjacent protons .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo-thiazole, N-H bend at ~3300 cm⁻¹) .
- LCMS/HPLC : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC) .
Basic: How are common impurities identified during synthesis?
- Byproduct analysis : Side products like unreacted maleimide intermediates or dimerized thiazoles are detected via LCMS and compared with reference standards .
- TLC monitoring : Spots corresponding to impurities are isolated and characterized using NMR and high-resolution MS .
Advanced: How can reaction conditions be optimized to improve yield?
- Design of Experiments (DOE) : Systematically vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 molar ratios) to identify optimal parameters .
- Kinetic studies : Use in-situ FT-IR or HPLC to track reaction progress and adjust heating times (e.g., 6–24 hours) .
- Catalyst screening : Test bases like triethylamine or DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .
Advanced: How can computational methods predict reactivity or stability?
- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states for thiazole ring formation and acetamide coupling. Solvent effects are modeled using COSMO-RS .
- Reaction path search : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .
Advanced: How to resolve contradictions in spectroscopic data?
- Multi-technique cross-validation : If NMR suggests a carbonyl group but FT-IR does not, repeat measurements under dry conditions to exclude moisture interference .
- X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals in NMR by determining the crystal structure .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify peak assignments .
Advanced: How to address variability in biological activity assays?
- Purity verification : Re-purify batches showing inconsistent activity using preparative HPLC and re-test .
- Stereochemical analysis : Chiral HPLC or circular dichroism (CD) confirms enantiomeric purity, as racemic mixtures may exhibit altered bioactivity .
- Binding studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify target interactions to correlate structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
